molecular formula C15H11F3N2O B13548253 4-[4-(Trifluoromethyl)phenyl]-1,2,3,4-tetrahydroquinoxalin-2-one

4-[4-(Trifluoromethyl)phenyl]-1,2,3,4-tetrahydroquinoxalin-2-one

Cat. No.: B13548253
M. Wt: 292.26 g/mol
InChI Key: PYPWLPHWXICCRW-UHFFFAOYSA-N
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Description

4-[4-(Trifluoromethyl)phenyl]-1,2,3,4-tetrahydroquinoxalin-2-one is an organic compound that belongs to the class of quinoxalines. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a tetrahydroquinoxalin-2-one structure. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior and biological activity of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Trifluoromethyl)phenyl]-1,2,3,4-tetrahydroquinoxalin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-(trifluoromethyl)aniline and 1,2-diaminobenzene.

    Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as acetic acid, to form the intermediate product.

    Cyclization: The intermediate product is then subjected to cyclization under controlled conditions, often involving heating and the use of a solvent like ethanol, to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Trifluoromethyl)phenyl]-1,2,3,4-tetrahydroquinoxalin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Formation of quinoxaline derivatives.

    Reduction: Formation of tetrahydroquinoxaline derivatives.

    Substitution: Formation of substituted quinoxaline derivatives.

Scientific Research Applications

4-[4-(Trifluoromethyl)phenyl]-1,2,3,4-tetrahydroquinoxalin-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-(Trifluoromethyl)phenyl]-1,2,3,4-tetrahydroquinoxalin-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure plays a crucial role in its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)phenylhydrazine
  • 4-(Trifluoromethyl)phenyl isocyanate
  • 4-(Trifluoromethyl)benzylamine

Uniqueness

4-[4-(Trifluoromethyl)phenyl]-1,2,3,4-tetrahydroquinoxalin-2-one is unique due to its combination of a trifluoromethyl group and a tetrahydroquinoxalin-2-one structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C15H11F3N2O

Molecular Weight

292.26 g/mol

IUPAC Name

4-[4-(trifluoromethyl)phenyl]-1,3-dihydroquinoxalin-2-one

InChI

InChI=1S/C15H11F3N2O/c16-15(17,18)10-5-7-11(8-6-10)20-9-14(21)19-12-3-1-2-4-13(12)20/h1-8H,9H2,(H,19,21)

InChI Key

PYPWLPHWXICCRW-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=CC=CC=C2N1C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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